molecular formula C17H18N2O5 B4074646 N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide

Cat. No.: B4074646
M. Wt: 330.33 g/mol
InChI Key: ZVNPRUYAOZWBAX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide is an organic compound characterized by the presence of both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-nitrobenzylamine under specific conditions. The reaction proceeds through a condensation mechanism, followed by reduction and acylation steps to form the final product. Common reagents used in this synthesis include reducing agents like sodium borohydride and acylating agents such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Nitro-substituted or halogen-substituted derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors, leading to altered cellular pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)propanamide: Contains a chlorine atom instead of a nitro group.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(12-4-7-14(8-5-12)19(21)22)17(20)18-13-6-9-15(23-2)16(10-13)24-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNPRUYAOZWBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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